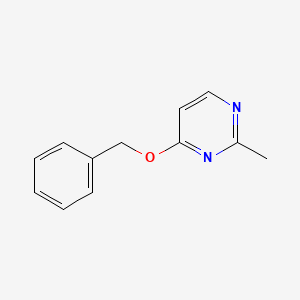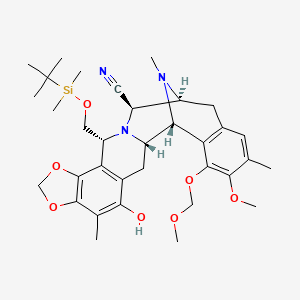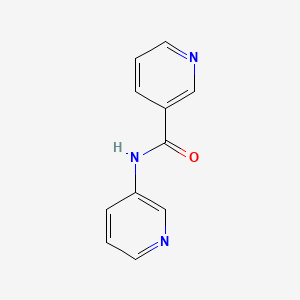
4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C16H13NO and a molecular weight of 235.285 g/mol . It is a yellow to pale yellow liquid that is used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile can be achieved through several methods. One common synthetic route involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst . This method is advantageous due to its mild reaction conditions and low production cost. Industrial production methods often involve the use of ionic liquids as recycling agents to simplify the separation process and eliminate the need for metal salt catalysts .
Analyse Chemischer Reaktionen
4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile group, to form various derivatives. Common reagents used in these reactions include hydroxylamine hydrochloride, metal catalysts, and ionic liquids. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Wirkmechanismus
The mechanism of action of 4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile can be compared with similar compounds such as:
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione: This compound has a similar structure but contains a pyrrolidine ring.
Benzyl [1-(1-oxo-1-phenyl-2-propanyl)-4-piperidinyl]phenylcarbamate: This compound has a piperidine ring and is used in different applications.
Ozanimod Metabolite: This compound has a similar benzonitrile group but different substituents. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C16H13NO |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-(1-oxo-1-phenylpropan-2-yl)benzonitrile |
InChI |
InChI=1S/C16H13NO/c1-12(14-9-7-13(11-17)8-10-14)16(18)15-5-3-2-4-6-15/h2-10,12H,1H3 |
InChI-Schlüssel |
PJADARWTKDHNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C#N)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)

![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)

![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)


![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)


![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
